Ronacaleret

Descripción general

Descripción

Ronacaleret es un antagonista del receptor sensible al calcio que se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la osteoporosis. Funciona estimulando la liberación de hormona paratiroidea endógena de las glándulas paratiroideas, lo que puede ayudar a aumentar la densidad mineral ósea .

Métodos De Preparación

Ronacaleret se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. Las rutas sintéticas específicas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente en detalle. Se sabe que el compuesto está disponible en su forma de clorhidrato para fines de investigación .

Análisis De Reacciones Químicas

Ronacaleret experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Bone Mineral Density Enhancement

Ronacaleret has been studied for its effects on bone mineral density (BMD) in postmenopausal women with low BMD. In a randomized, placebo-controlled trial involving 569 subjects, the following results were noted:

- Lumbar Spine BMD Increase : After 12 months, subjects taking this compound showed a modest increase in lumbar spine BMD ranging from 0.3% to 1.6%, significantly lower than the increases observed with teriparatide (9.1%) and alendronate (4.5%) .

- Hip BMD : There were small decreases in total hip BMD with this compound treatment compared to increases seen with other agents .

- Bone Turnover Markers : Bone turnover markers increased in both the this compound and teriparatide groups but decreased in the alendronate group, suggesting an anabolic effect of this compound albeit less pronounced than teriparatide .

Fracture Healing Studies

The efficacy of this compound in enhancing fracture healing was evaluated in a clinical trial involving patients with distal radius fractures. Key observations included:

- No Significant Effect on Healing Time : The trial found no significant differences in the time to radiographic fracture healing or clinical outcomes like grip strength and pain between the this compound and placebo groups .

- Bone Formation Markers : Despite the lack of clinical significance in healing time, markers of bone formation increased following treatment with this compound .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments for osteoporosis based on clinical trial results.

| Treatment | Lumbar Spine BMD Increase | Hip BMD Change | Bone Turnover Markers Change |

|---|---|---|---|

| This compound | 0.3% - 1.6% | Decrease | Increase |

| Teriparatide | 9.1% | Increase | Increase |

| Alendronate | 4.5% | Increase | Decrease |

Metabolic Effects

Recent studies have also explored the metabolic effects of this compound beyond bone health:

- Glucose Tolerance : In animal models, treatment with this compound improved glucose tolerance, indicating potential implications for metabolic disorders related to calcium metabolism .

- Calcium Homeostasis : this compound treatment normalized plasma calcium concentrations in certain mouse models, suggesting its role in modulating calcium homeostasis .

Mecanismo De Acción

Ronacaleret funciona antagonizando los receptores sensibles al calcio en la superficie de la glándula paratiroidea. Este antagonismo desencadena una liberación transitoria de las propias reservas corporales de hormona paratiroidea, lo que puede ayudar a reconstruir la masa ósea perdida como resultado de la osteoporosis y mejorar la microarquitectura ósea general . Los objetivos moleculares involucrados incluyen el receptor extracelular sensible al calcio y las vías relacionadas con la liberación de hormona paratiroidea .

Comparación Con Compuestos Similares

Ronacaleret es similar a otros antagonistas del receptor sensible al calcio, como JTT-305/MK-5442, ATF936 y ATX914. Estos compuestos se han evaluado como terapias anabólicas de acción oral para la osteoporosis posmenopáusica, pero se han abandonado debido a la falta de eficacia clínica .

Actividad Biológica

Ronacaleret is a calcium-sensing receptor (CaSR) antagonist that has been investigated for its potential as an osteoanabolic agent in the treatment of osteoporosis, particularly in postmenopausal women. This article delves into the biological activity of this compound, summarizing key research findings, trial data, and case studies.

This compound functions by antagonizing the calcium-sensing receptor, which leads to increased secretion of parathyroid hormone (PTH). This mechanism is crucial as PTH plays a significant role in bone metabolism, promoting bone formation and resorption. By stimulating PTH release, this compound aims to enhance bone mineral density (BMD) and improve overall bone health.

Clinical Trials and Findings

1. Study Overview

A pivotal study involved 569 postmenopausal women with low BMD, comparing the effects of this compound against teriparatide (a known anabolic agent) and alendronate (a bisphosphonate). Participants were randomized to receive either this compound (100, 200, 300, or 400 mg), teriparatide (20 µg), alendronate (70 mg weekly), or placebo for 12 months. The primary outcome was the percentage change in lumbar spine BMD from baseline.

2. Results Summary

The results demonstrated that while this compound did lead to some increases in lumbar spine BMD, these were modest compared to the other treatments:

| Treatment | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) |

|---|---|---|

| This compound (400 mg) | 1.6 | Decrease |

| Teriparatide | 9.1 | Increase |

| Alendronate | 4.5 | Increase |

- Bone Turnover Markers : Increases in bone turnover markers were observed in both the this compound and teriparatide groups, while a decrease was noted in the alendronate group .

- PTH Levels : The study indicated prolonged PTH elevation with this compound compared to teriparatide, suggesting a potential for mild hyperparathyroidism induced by this treatment .

Case Studies

Several case studies have highlighted the effects of this compound on calcium metabolism and PTH profiles:

- Chronic Administration Effects : A study characterized the impact of chronic administration of this compound on PTH and calcium metabolism parameters. It found that serum calcium levels increased in a dose-dependent manner, paralleling increases in PTH levels .

- Patient Demographics : The majority of participants in these studies were Caucasian women around 67 years old with a mean lumbar spine BMD T-score of -2.8, indicating significant osteoporosis risk .

Discussion

This compound's biological activity showcases its potential as an osteoanabolic agent; however, its efficacy appears limited compared to established treatments like teriparatide and alendronate. While it does promote some increase in lumbar spine BMD and alters bone turnover markers positively, the overall impact on hip BMD is concerning due to observed decreases.

Propiedades

Key on ui mechanism of action |

751689 is novel small molecules that work by antagonizing calcium-sensing receptors on the surface of the parathyroid gland, thereby triggering a transient release of the body's own stores of parathyroid hormone (PTH). This release of PTH may have the potential to rebuild the bone mass lost as a result of osteoporosis and improve overall bone microarchitecture in these patients. |

|---|---|

Número CAS |

753449-67-1 |

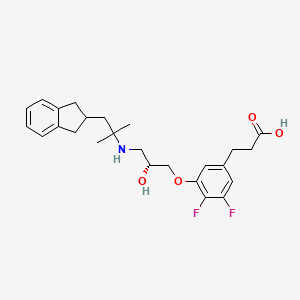

Fórmula molecular |

C25H31F2NO4 |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

3-[3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid |

InChI |

InChI=1S/C25H31F2NO4/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31) |

Clave InChI |

FQJISUPNMFRIFZ-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |

SMILES isomérico |

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |

SMILES canónico |

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O |

Key on ui other cas no. |

753449-67-1 |

Sinónimos |

ronacaleret |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.